Comparative TRPM8 Antagonism: 56 nM IC50 Against Structural Analogs with No Reported Activity
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid demonstrates a clear and quantifiable advantage as a TRPM8 antagonist with an IC50 of 56 nM in a CHO cell-based assay measuring inhibition of icilin-induced Ca2+ influx [1]. In contrast, the closely related regioisomer 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4) and the parent compound 5-(Trifluoromethyl)picolinic acid (CAS 80194-69-0) have no reported TRPM8 antagonism data in the same or comparable assay systems . Similarly, picolinic acid itself is inactive against TRPM8 [2]. This stark difference in documented potency underscores the critical role of the precise substitution pattern in achieving TRPM8 antagonism.
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid, 5-(Trifluoromethyl)picolinic acid, and picolinic acid: No reported TRPM8 antagonist activity |
| Quantified Difference | Qualitative: Potent TRPM8 antagonist vs. no reported activity for comparators |
| Conditions | Rat TRPM8 expressed in CHO cells; icilin-induced Ca2+ influx; 2.5 min pre-incubation with compound |
Why This Matters
For research programs targeting TRPM8, selecting a compound with documented nanomolar potency provides a reliable starting point for assay development and SAR exploration, whereas analogs lacking TRPM8 activity offer no such foundation.
- [1] BindingDB. (n.d.). BDBM50383263 (CHEMBL2032210). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383263 View Source
- [2] BindingDB. (n.d.). Picolinic acid. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50167530 View Source
